Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Description
Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate is a piperazine derivative characterized by a 3-oxopiperazine core modified at position 1 with an ethylcarbamothioyl (-NH-CS-NH-CH₂CH₃) group and at position 2 with an ethyl acetate (-CH₂COOEt) moiety. Such features make this compound a candidate for enzyme inhibition (e.g., urease or proteases) or antimicrobial applications. The ester group enhances solubility in organic solvents, facilitating synthetic modifications or formulation .
Properties
IUPAC Name |
ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-3-12-11(18)14-6-5-13-10(16)8(14)7-9(15)17-4-2/h8H,3-7H2,1-2H3,(H,12,18)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGSZVLXPWPADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCNC(=O)C1CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and structurally related piperazine derivatives:
*Molecular weights are calculated based on provided or inferred formulas.
Substituent-Specific Properties
Ethylcarbamothioyl (Target Compound) :
The thiourea group (-NH-CS-NH-) enhances hydrogen-bonding interactions and metal coordination, which may improve binding to biological targets like enzymes or receptors . However, thioureas can exhibit lower metabolic stability compared to urea analogs.- Fluorine’s electron-withdrawing effect may stabilize the molecule against oxidative degradation .
Acetyl () :
The acetyl group (-COCH₃) is electron-withdrawing, reducing the basicity of the piperazine nitrogen. This modification is often used to protect reactive amines during synthesis .2-Chlorobenzenesulfonyl () :
Sulfonamide groups (-SO₂NH-) are strongly electron-withdrawing, increasing acidity and stability. The chlorine atom further enhances lipophilicity and may contribute to halogen-bonding interactions in drug-receptor binding .
Solubility and Reactivity Trends
Solubility :
- The target compound’s thiourea group may reduce aqueous solubility compared to the acetyl or sulfonyl derivatives.
- The 4-fluorobenzyl analog () is likely less water-soluble due to its aromatic bulk.
- Sulfonamide-containing compounds () often exhibit improved solubility in basic media due to deprotonation of the sulfonamide nitrogen.
Reactivity :
Research Implications and Gaps
While structural data for these analogs are well-documented, biological activity data (e.g., IC₅₀ values, MICs) are absent in the provided evidence. Further studies should focus on:
Enzyme inhibition assays to quantify the target compound’s efficacy compared to its acetyl or sulfonyl analogs.
ADMET profiling to evaluate pharmacokinetic differences driven by substituent chemistry.
Crystallographic studies (using tools like SHELX ) to resolve binding modes of the thiourea group.
Biological Activity
Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 298.36 g/mol
- LogP : -0.4468 (indicates hydrophilicity)
- CAS Number : 104143-60-4
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often contributing to various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that derivatives of piperazine exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications in the piperazine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. This compound may share similar properties due to its structural similarities with these derivatives.
Neuroactive Effects
Piperazine derivatives are also investigated for their neuroactive properties. Some studies have indicated that they can act as anxiolytics or antidepressants by interacting with neurotransmitter systems, particularly serotonin and dopamine pathways. Further research is needed to elucidate the neuropharmacological effects of this compound.
Case Studies
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Antimicrobial Activity Study
- Objective : Evaluate the antibacterial activity of piperazine derivatives.
- Findings : The study reported that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- : Suggests potential for development as an antibacterial agent.
-
Anticancer Activity Assessment
- Objective : Investigate the cytotoxic effects of piperazine derivatives on cancer cell lines.
- Findings : Compounds with similar structures showed IC50 values indicating effective cytotoxicity against various cancer cell lines.
- : Highlights the potential use of this compound in cancer therapy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
